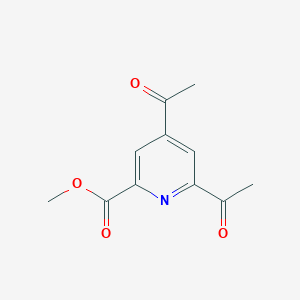
Methyl 4,6-diacetylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-diacetylpyridine-2-carboxylate is an organic compound with a pyridine ring substituted at the 4 and 6 positions with acetyl groups and at the 2 position with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-diacetylpyridine-2-carboxylate typically involves the acetylation of pyridine derivatives. One common method is the Friedel-Crafts acylation of pyridine with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-diacetylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4,6-diacetylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,6-diacetylpyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
2,6-Diacetylpyridine: Lacks the carboxylate ester group, making it less versatile in certain applications.
Methyl 2,6-diacetylpyridine-4-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,6-Diacetylpyridine bis(isonicotinoylhydrazone): A derivative with additional functional groups, used in coordination chemistry.
Uniqueness: The presence of both acetyl and carboxylate ester groups allows for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 4,6-diacetylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-6(13)8-4-9(7(2)14)12-10(5-8)11(15)16-3/h4-5H,1-3H3 |
InChI Key |
HEOIKKQWQMGCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















